An In-depth Technical Guide to 2-Bromo-5-methyl-4-nitropyridine 1-oxide
An In-depth Technical Guide to 2-Bromo-5-methyl-4-nitropyridine 1-oxide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Bromo-5-methyl-4-nitropyridine 1-oxide. It is intended to serve as a technical resource for professionals in the fields of chemical research and drug development. The information is presented with a focus on experimental data and practical application, including detailed protocols and safety guidelines.
Chemical and Physical Properties
2-Bromo-5-methyl-4-nitropyridine 1-oxide is a substituted pyridine derivative that serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its chemical structure is characterized by a pyridine N-oxide core with bromo, methyl, and nitro substituents, which impart specific reactivity to the molecule.
Core Identifiers
| Property | Value | Reference |
| IUPAC Name | 2-bromo-5-methyl-4-nitropyridine 1-oxide | [2] |
| CAS Number | 60323-98-0 | [1][2][3] |
| Molecular Formula | C6H5BrN2O3 | [1][4] |
| Molecular Weight | 233.02 g/mol | [4] |
| InChI Key | LUUOUEOEHQBXSX-UHFFFAOYSA-N | [2] |
Physical and Chemical Data
The following table summarizes the key physical and chemical properties of 2-Bromo-5-methyl-4-nitropyridine 1-oxide.
| Property | Value | Reference |
| Appearance | Light yellow to yellow powder or crystals | [2] |
| Purity | ≥98% | [1][2][3] |
| Form | Powder | [1] |
| Storage Temperature | 2-8°C, under inert atmosphere | [2] |
| Solubility | No data available | |
| Melting Point | No data available | |
| Boiling Point | No data available |
Reactivity and Applications
The chemical utility of 2-Bromo-5-methyl-4-nitropyridine 1-oxide stems from the specific arrangement of its functional groups. The pyridine N-oxide moiety activates the ring system, particularly at the 2- and 4-positions, for nucleophilic substitution.
The nitro group at the 4-position is a strong electron-withdrawing group and an excellent leaving group, making this position highly susceptible to nucleophilic attack.[5] The bromine atom at the 2-position is also a good leaving group, enabling a variety of cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to form carbon-carbon or carbon-heteroatom bonds. The methyl group at the 5-position provides a steric and electronic influence on the molecule's reactivity.
Due to these reactive sites, this compound is a valuable building block in medicinal chemistry and process development for creating novel pharmaceutical and agrochemical agents.[1]
Caption: Key reactive sites for chemical modification.
Experimental Protocols
Synthesis of 2-Bromo-5-methyl-4-nitropyridine 1-oxide
The following protocol is based on the synthesis of the isomeric compound 5-bromo-2-methyl-4-nitropyridine 1-oxide, which follows a similar synthetic logic involving the nitration of a pyridine N-oxide precursor.[4]
Materials:
-
5-bromo-2-methylpyridine 1-oxide (1 eq)
-
Sulfuric acid (H₂SO₄, 6 eq)
-
Fuming nitric acid (HNO₃, 5 eq)
-
Dichloromethane (CH₂Cl₂)
-
2 M aqueous sodium carbonate (Na₂CO₃)
-
Magnesium sulfate (MgSO₄)
-
Ice bath
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 5-bromo-2-methylpyridine 1-oxide (1 eq) in sulfuric acid (6 eq).
-
Cool the mixture to 0°C using an ice bath.
-
Add fuming nitric acid (5 eq) dropwise to the cooled solution while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature.
-
Heat the mixture to 90°C and maintain for 2 hours.
-
Cool the reaction mixture in an ice bath.
-
Slowly neutralize the mixture to a pH of 10 by adding 2 M aqueous sodium carbonate.
-
Extract the aqueous solution twice with dichloromethane.
-
Combine the organic extracts and dry over magnesium sulfate.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to yield the final product.[4]
The reported yield for this procedure is approximately 90%.[4]
Caption: Workflow for the synthesis of the target compound.
Safety and Handling
2-Bromo-5-methyl-4-nitropyridine 1-oxide is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area, such as a fume hood.[6][7]
Hazard Identification
Signal Word: Warning[2]
Hazard Statements: [2]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Measures
-
P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
P264: Wash hands and any exposed skin thoroughly after handling.
-
P270: Do not eat, drink, or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
-
IF ON SKIN: Wash with plenty of water.
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (EN 166).[6]
-
Skin Protection: Handle with chemical-resistant gloves (EN 374). Wear impervious clothing to prevent skin contact.[6]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge (e.g., NIOSH/MSHA or EN 149 approved).[8]
This document is for informational purposes only and does not constitute a warranty of any kind. Users should conduct their own investigations to determine the suitability of the information for their particular purposes. In no event shall the authors be liable for any claims, losses, or damages of any third party or for lost profits or any special, indirect, incidental, consequential, or exemplary damages, howsoever arising, even if the authors have been advised of the possibility of such damages.
References
- 1. indiamart.com [indiamart.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. m.indiamart.com [m.indiamart.com]
- 4. PYRIDINE, 5-BROMO-2-METHYL-4-NITRO-, 1-OXIDE synthesis - chemicalbook [chemicalbook.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. echemi.com [echemi.com]
- 7. capotchem.cn [capotchem.cn]
- 8. fishersci.com [fishersci.com]
